REACTION_SMILES
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[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][C:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])([C:13]([O:14][CH2:15][CH3:16])=[O:17])[CH2:6][O:7]1.[CH3:22][CH2:23][OH:24].[CH3:25][S:26](=[O:27])[CH3:28].[Cl-:20].[Na+:19].[OH2:21]>>[CH3:1][C:2]1([CH3:18])[O:3][CH2:4][CH:5]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[CH2:6][O:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1(C(=O)OCC)COC(C)(C)OC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)C1COC(C)(C)OC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |